Zinc chromite

Beschreibung

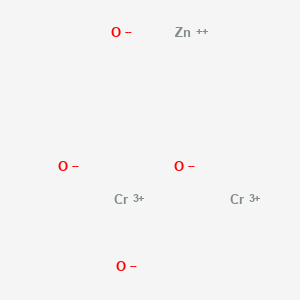

Structure

2D Structure

Eigenschaften

IUPAC Name |

zinc;chromium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.4O.Zn/q2*+3;4*-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOAZIZLIIOXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZnCr2O4, Cr2O4Zn | |

| Record name | zinc chromite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12018-19-8 | |

| Record name | Chromium zinc oxide (Cr2ZnO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012018198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium zinc oxide (Cr2ZnO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichromium zinc tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Theoretical Frameworks and Electronic Structure Investigations

Crystallographic Principles and Spinel Structure (Fd3m Space Group)

Zinc chromite crystallizes in a cubic spinel structure, belonging to the Fd-3m space group. aip.orgresearchgate.netresearcher.life This structure is characterized by a cubic close-packed arrangement of oxygen ions, with cations occupying specific tetrahedral (A) and octahedral (B) interstitial sites. geoscienceworld.orgresearchgate.net In the ideal spinel structure of ZnCr₂O₄, the zinc (Zn²⁺) ions occupy the tetrahedral sites, while the chromium (Cr³⁺) ions reside in the octahedral sites. aip.orgcdmf.org.br The unit cell of this spinel structure contains eight formula units, with the primitive cell comprising 14 atoms. aip.org

Table 1: Crystallographic Data for this compound

| Property | Value | Reference |

|---|---|---|

| Crystal System | Cubic | aip.orgresearcher.life |

| Space Group | Fd-3m | aip.orgresearchgate.netresearcher.life |

The distribution of cations between the tetrahedral (A) and octahedral (B) sites in the spinel lattice is a critical factor influencing the material's properties. Spinels can be classified as normal, inverse, or mixed, based on this cation arrangement. researchgate.net In a normal spinel structure, divalent cations (A²⁺) occupy the tetrahedral sites, and trivalent cations (B³⁺) occupy the octahedral sites, represented by the formula A[B₂]O₄. researchgate.net Conversely, in an inverse spinel, the tetrahedral sites are occupied by trivalent cations, and the octahedral sites are shared by both divalent and trivalent cations, with the formula B[AB]O₄. researchgate.net

This compound is generally considered a normal spinel, with Zn²⁺ ions in the tetrahedral sites and Cr³⁺ ions in the octahedral sites. aip.orgrruff.info However, the degree of inversion, denoted by δ, can vary. The degree of inversion quantifies the fraction of B-site cations that have moved to A-sites. researchgate.net For a completely normal spinel, δ is 0, while for a completely inverse spinel, δ is 1. rruff.info Studies have shown that the inversion parameter in this compound can be influenced by factors such as annealing temperature and particle size. researchgate.net For instance, nanocrystalline ZnCr₂O₄ annealed at lower temperatures (e.g., 300 °C) can exhibit a significant degree of inversion (up to 0.24), which decreases with increasing annealing temperature, approaching a normal spinel structure at higher temperatures (e.g., 750 °C). researchgate.net This variation in cation distribution can have a pronounced effect on the material's physical and chemical properties. researchgate.net

While the ideal spinel structure is cubic, theoretical models and experimental observations suggest the presence of structural distortions and lattice relaxation in this compound. These distortions can arise from various factors, including the Jahn-Teller effect and spin-Peierls transitions, particularly at low temperatures. arxiv.org For example, at cryogenic temperatures, ZnCr₂O₄ undergoes a structural phase transition from cubic to tetragonal, which is believed to be driven by a magnetic energy gain. arxiv.org

Theoretical calculations indicate that doping can also induce structural distortions. For instance, substituting zinc into a manganese chromite (MnCr₂O₄) matrix leads to a contraction of the unit cell and distortions in both the tetrahedral [AO₄] and octahedral [CrO₆] clusters. cdmf.org.br These structural changes are accompanied by alterations in bond lengths and angles, which in turn affect the electronic and magnetic properties of the material. researchgate.net

The vibrational properties of this compound, described by its phonon modes, are crucial for understanding its thermal and optical characteristics. The vibrational modes in a crystal are quantized as phonons, and their energy dispersion relations can be calculated and measured experimentally. crystalsolutions.eu For a crystal with a well-defined structure, the interaction between atoms gives rise to a set of vibrational modes with specific frequencies. mit.edu

Raman spectroscopy is a powerful technique for probing the vibrational modes of materials. For this compound, Raman studies have identified several active phonon modes. aip.org The calculation of phonon dispersion is possible through methods like the supercell approach, which allows for the sampling of different phase differences of atomic motion. crystalsolutions.eu The study of phonon dispersion provides detailed information about the interatomic forces and the stability of the crystal lattice. crystalsolutions.eu In some materials, interactions between acoustic phonons and localized vibrational modes can lead to a phenomenon known as "avoided crossing," which can significantly reduce the material's thermal conductivity. ntu.edu.tw

Table 2: Experimentally Observed Raman Active Phonon Modes for ZnCr₂O₄

| Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| F₂g(1) | ~185 | aip.org |

| F₂g(2) | ~514 | aip.org |

| F₂g(3) | ~607 | aip.org |

Theoretical Models of Structural Distortions and Lattice Relaxation

Electronic Band Structure Theory and Density of States Analysis

The electronic properties of this compound are determined by its electronic band structure and the density of states (DOS). The band structure describes the allowed energy levels for electrons as a function of their momentum in the crystal lattice, while the DOS represents the number of available electronic states at each energy level. fudutsinma.edu.ng

First-principles calculations, which are based on the fundamental laws of quantum mechanics without empirical parameters, are powerful tools for determining the electronic structure of materials. aip.org These methods allow for the prediction of various material properties, including the band gap, electronic conductivity, and magnetic behavior.

Density Functional Theory (DFT) is a widely used first-principles method for electronic structure calculations. scielo.br However, standard DFT approximations like the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) often underestimate the band gap of materials, particularly those with strongly correlated electrons, such as transition metal oxides. aps.org

To address this limitation, more advanced approximations have been developed. The Local Spin-Density Approximation plus Hubbard U (LSDA+U) and GGA+U methods incorporate a Hubbard-like parameter (U) to better describe the on-site Coulomb repulsion of localized d or f electrons. jkps.or.krarxiv.org The inclusion of the Hubbard U term generally leads to a more accurate prediction of the band gap and other electronic properties of strongly correlated systems. jkps.or.krmaterialsproject.org

Calculations for this compound using the LSDA+U method have shown better agreement with experimental data for the optical band gap compared to standard LSDA or GGA calculations. jkps.or.kr These calculations reveal that ZnCr₂O₄ is a direct-band-gap semiconductor. jkps.or.kr The uppermost valence bands are primarily composed of Cr-t₂g states, while the lowermost conduction bands have mainly Cr-e_g character. jkps.or.kr The calculated band gap using LSDA+U is approximately 2.9 eV. jkps.or.kr

Table 3: Calculated Band Gap of this compound using Different DFT Approximations

| Method | Calculated Band Gap (eV) | Reference |

|---|---|---|

| GGA | 0.89 | researchgate.net |

| LSDA+U | 2.9 | jkps.or.kr |

First-Principles Computational Approaches for Electronic Structure Determination

Electronic Transition Mechanisms and Interband Contributions

The electronic transitions in this compound are fundamental to understanding its optical and electronic properties. These transitions involve the excitation of electrons from occupied valence bands to unoccupied conduction bands. The nature of these transitions can be direct or indirect, depending on the momentum conservation requirements.

In many semiconductor materials, the optical properties are significantly influenced by electronic transitions. For instance, in some ferrite (B1171679) and chromite nanoparticles, the dominant absorption mechanisms in the ultraviolet (UV) region are electronic transitions from the valence band to the conduction band, often characterized as ligand-to-metal charge transfer. As the wavelength increases into the visible and near-infrared (NIR) regions, d-d electronic transitions within the transition metal ions become more prominent. rsc.org These d-d transitions generally have lower oscillator strengths, leading to reduced absorption. rsc.org

The analysis of optical spectra can provide insights into interband transition intensities. rsc.org In some nanocomposites, nonlinear absorption phenomena are explained by mechanisms such as two-photon absorption, free-carrier absorption (FCA), and interband absorption. cambridge.org The excitation energy relative to the interband threshold determines the likelihood of these absorption processes. cambridge.org

Role of Electronic Structure in Semiconducting Behavior

The electronic structure of a material dictates its electrical conductivity. This compound exhibits semiconducting behavior, a property that is directly linked to its band structure. scielo.brscielo.br The presence of a band gap between the valence and conduction bands is the defining characteristic of a semiconductor.

In mixed metal chromites, the electrical conductivity is often governed by the availability of electrons and the potential for oxidation and reduction processes between the different metal ions, particularly those at the octahedral sites. scielo.br The distribution of cations between the tetrahedral and octahedral sites within the spinel structure plays a crucial role in the conduction mechanism. scielo.br The temperature dependence of electrical resistivity in chromites often follows Wilson's law, indicating their semiconducting nature. scielo.br For some semiconductors, the band structure reveals a direct or indirect gap, and the nature of the states at the valence and conduction band edges determines the material's properties. scielo.org.mxicm.edu.pl

Defect Chemistry and Non-Stoichiometry in this compound

The ideal crystal lattice of this compound can contain various imperfections, known as point defects. These defects, which include vacancies, interstitials, and antisite defects, significantly influence the material's properties.

Theoretical Prediction of Point Defects (Vacancies, Interstitials, Antisite Defects)

Theoretical studies, often employing atomistic simulation methods and first-principles calculations, are instrumental in predicting the types of point defects present in this compound and related spinel structures. tandfonline.commtu.edu These calculations can determine the most likely defect configurations.

For this compound, theoretical investigations suggest that small amounts of exchange disorder (antisite defects) are expected. tandfonline.com The primary point defects considered in similar spinel oxides like zinc aluminate (ZnAl₂O₄) and zinc gallate (ZnGa₂O₄) are vacancies (VZn, VAl/VGa, VO), interstitials (Zni, Ali/Gai, Oi), and antisite defects (ZnAl/ZnGa + AlZn/GaZn). mtu.edu In the context of ZnO, which shares a constituent element with this compound, native point defects include oxygen and zinc vacancies, interstitials, and antisites. scispace.comnih.gov These defects can be donor-type (e.g., oxygen vacancy, zinc interstitial) or acceptor-type (e.g., zinc vacancy, oxygen interstitial). nih.gov

Formation Energies of Defect Configurations

The stability of a particular point defect is determined by its formation energy, which is the energy required to create the defect in a perfect crystal. Lower formation energies indicate a higher likelihood of the defect's presence.

Atomistic simulations have been used to calculate the formation enthalpies of various defects in this compound. tandfonline.com Studies on similar spinel oxides have shown that the formation energy for antisite pairs in the cation sublattice is the lowest, followed by Schottky and Frenkel pairs. mtu.edu This suggests a preference for cation disorder over the formation of vacancies and interstitials. mtu.edu The formation energies of Schottky and Frenkel defects in this compound are predicted to be high enough that their intrinsic concentration is negligible. tandfonline.com The formation energies of native defects are crucial for understanding the stoichiometry and electrical properties of the material. scispace.com

Below is a table summarizing the calculated formation energies for native defects in similar spinel oxides, which provides a comparative context for this compound.

| Defect Type | Formation Energy per Defect (eV) in ZnAl₂O₄ mtu.edu | Formation Energy per Defect (eV) in ZnGa₂O₄ mtu.edu |

| Cation Antisite Pair | 0.88 | 0.77 |

| Schottky Quintet | 4.34 | 4.14 |

| Zinc Frenkel Pair | 4.49 | 4.54 |

| Aluminum/Gallium Frenkel Pair | 5.31 | 5.03 |

| Oxygen Frenkel Pair | 5.39 | 5.11 |

Influence of Defect Chemistry on Electronic and Structural Properties

The presence of point defects can have a profound impact on the electronic and structural properties of this compound. Defects can introduce localized electronic states within the band gap, affecting conductivity and optical properties. They can also induce lattice distortions and influence magnetic behavior.

Thermodynamic Stability and Phase Transition Mechanisms

The thermodynamic stability of this compound determines its behavior under different temperature and pressure conditions. This includes its potential for decomposition and the occurrence of phase transitions.

This compound is thermodynamically stable over a wide range of temperatures. cambridge.org Thermodynamic calculations, considering the Gibbs free energies of formation, can predict the stability field of ZnCr₂O₄ with respect to its constituent oxides, Cr₂O₃ and ZnO. arizona.edu The formation of this compound is thermodynamically preferred over non-zinc chromites like NiCr₂O₄ and FeCr₂O₄, as it has a lower free energy of formation. nih.gov

Under high pressure, this compound can undergo phase transitions. At pressures above 23 GPa, there are indications of a phase transition, with a high-pressure orthorhombic phase being observed at approximately 30 GPa. arizona.edu Thermodynamic modeling suggests that the spinel structure is expected to decompose into its constituent oxides at around 18 GPa and room temperature, although this transformation may be kinetically sluggish. arizona.edu

Computational Thermodynamics of Spinel Formation

The formation and stability of this compound (ZnCr₂O₄) spinel have been extensively investigated using computational thermodynamics, primarily through first-principles calculations based on Density Functional Theory (DFT). These theoretical approaches provide critical insights into the energetic favorability of the spinel structure.

DFT calculations, particularly those employing the GGA+U (Generalized Gradient Approximation with Hubbard U correction) method, are utilized to determine the electronic structure and thermodynamic properties of spinel compounds. The Hubbard +U correction is applied to account for the strong electron correlation effects of Cr 3d states. dicp.ac.cn For ZnCr₂O₄, a U value of 5 eV for Cr 3d states and 5.5 eV for O 2p states (in cases of doping) have been used in calculations. dicp.ac.cn The Materials Project, a computational materials science database, reports a calculated formation energy of -2.290 eV per atom for ZnCr₂O₄. materialsproject.org Another study determined the Gibbs energy of formation for ZnCr₂O₄ to be -1428.35 kJ mol⁻¹ at 298.15 K, referenced to results at 1100 K. osti.gov

Computational models have also been developed to understand the behavior of mixed spinel solid solutions. iaea.org In the context of nuclear reactor systems, thermodynamic analysis indicates that Zn²⁺ has a very strong stabilization energy in the tetrahedral sites of the spinel structure and is expected to displace other divalent cations like Ni²⁺ and Fe²⁺ in normal spinels. iaea.org

The thermodynamics of non-stoichiometric spinels are also a key area of investigation. Studies have explored Zn-rich non-stoichiometric Zn-Cr spinels, which are considered the active phase in certain catalytic processes like methanol (B129727) synthesis. dicp.ac.cnresearchgate.net DFT calculations show that the (100) surface of the ZnCr₂O₄ spinel has a favorable oxygen vacancy formation energy of 1.58 eV. dicp.ac.cnresearchgate.net Doping this surface with excess zinc, charge-balanced by oxygen vacancies, results in a catalyst with high reducibility. dicp.ac.cn The general chemical formula for such non-stoichiometric spinels has been proposed as ZnₓCr₂(₁₋ₓ)/₃O, where x can range from 0.25 to 0.40. dicp.ac.cn

| Parameter | Value | Method/Condition | Source |

|---|---|---|---|

| Formation Energy / Atom | -2.290 eV | DFT (GGA+U) | materialsproject.org |

| Gibbs Energy of Formation (ΔfG°(298)) | -1428.35 kJ mol⁻¹ | Referenced to 1100 K | osti.gov |

| Oxygen Vacancy Formation Energy | 1.58 eV | DFT (on (100) surface) | dicp.ac.cnresearchgate.net |

| Standard Entropy (S°₂₉₈) | 128.6 ± 0.3 J mol⁻¹ K⁻¹ | Adiabatic Calorimetry | cambridge.org |

Energetics of Phase Transformations and Thermal Equilibrium

This compound undergoes several phase transformations under varying conditions of temperature and pressure, the energetics of which have been studied both experimentally and theoretically.

At ambient pressure, a significant thermal anomaly is observed in the heat capacity of ZnCr₂O₄ at approximately 12.3 K. osti.govcambridge.org This anomaly is associated with a magnetic transition and a structural phase transformation from a cubic to a tetragonal phase. cambridge.org This low-temperature transition is a key feature of this geometrically frustrated magnet. cambridge.org

At high temperatures, changes in the thermal expansion behavior of this compound have been observed. researchgate.net Studies using high-temperature X-ray powder diffraction (XRPD) over a range from 298 to 1240 K revealed a distinct change in the thermal expansion regime. researchgate.netarizona.edu Specifically, a net decrease in the thermal expansion rate is seen in the temperature range of 873-1073 K. researchgate.net This change is attributed to the onset of intrasite cation diffusion, which constitutes a continuous order-disorder transformation. researchgate.net To achieve thermal equilibrium during these high-temperature experiments, samples were typically held at a fixed temperature for a period, such as two hours, before data collection. arizona.edu

Under high pressure, this compound also exhibits phase instability. Room-temperature, high-pressure synchrotron radiation powder diffraction experiments have shown that ZnCr₂O₄ begins to undergo a phase transition above 23 GPa. arizona.edu At approximately 30 GPa, it transforms to a high-pressure phase with orthorhombic symmetry. arizona.edu Thermodynamic calculations based on these elastic and thermal properties suggest that in the absence of kinetic limitations, the spinel structure is expected to decompose into its constituent oxides, Cr₂O₃ and rocksalt-like ZnO, at about 18 GPa and room temperature. arizona.edu Furthermore, first-principles calculations predict that the cubic phase of ZnCr₂O₄ becomes mechanically unstable at around 25 GPa. researchgate.net

The thermal equilibrium of zinc-containing spinel phases is also a critical factor in industrial processes. For instance, in the reduction of chromium converter (CRC) dust, the high stability of the zinc-containing spinel phase means that temperatures up to 1300 °C are required to remove all zinc from the solid and transfer it to the gas phase. researchgate.net

| Transformation | Condition | Description | Source |

|---|---|---|---|

| Cubic to Tetragonal | ~12.3 K | Magnetic transition and structural phase change. | osti.govcambridge.org |

| Order-Disorder | 873 - 1073 K | Onset of intrasite cation diffusion, altering thermal expansion behavior. | researchgate.net |

| Decomposition to Oxides | ~18 GPa (calculated) | Predicted decomposition into Cr₂O₃ and ZnO. | arizona.edu |

| Cubic to Orthorhombic | ~30 GPa | Pressure-induced structural phase transition. | arizona.edu |

Advanced Synthesis Methodologies and Fabrication Control

Solution-Based Synthesis Approaches

Solution-based synthesis routes involve the dissolution of metal precursors in a solvent, followed by a chemical reaction (e.g., hydrolysis, precipitation, combustion) to form the desired oxide. These techniques are valued for their simplicity, cost-effectiveness, and ability to yield materials with high surface areas and enhanced chemical activity. scielo.br

The sol-gel auto-combustion method is a widely employed technique for synthesizing spinel chromites, including ZnCr₂O₄. scielo.brwalshmedicalmedia.com It combines the advantages of the sol-gel process, which ensures atomic-level mixing of precursors, with a rapid, self-sustaining combustion reaction. This process typically involves metal nitrates as oxidizers and an organic fuel, which also acts as a chelating agent. zenodo.orgijacskros.com

The general procedure begins with the creation of an aqueous solution of metal nitrates, such as zinc nitrate (B79036) and chromium nitrate. zenodo.org A chelating agent, commonly citric acid or urea (B33335), is added to this solution. scielo.brnih.gov The mixture is heated to evaporate excess water, resulting in a viscous gel. ijacskros.com Upon further heating, this gel ignites and undergoes a self-propagating combustion reaction, yielding a voluminous, fluffy powder of the desired chromite. scielo.br This method is advantageous for producing high-purity, homogeneous nanopowders in a short time and at low processing temperatures. zenodo.org

The transformation from the precursor gel to crystalline ZnCr₂O₄ involves distinct thermal events that can be elucidated using techniques like Thermogravimetric and Differential Thermal Analysis (TGA/DTA).

The initial weight loss observed in TGA curves is typically attributed to the evaporation of adsorbed and hydration water from the precursor mixture. scielo.br DTA curves often show a significant exothermic peak, which corresponds to the decomposition of the metal-citrate complex and the simultaneous crystallization of the spinel phase. scielo.br For instance, in the synthesis of ZnAlCrO₄, an exothermic peak around 675 K (402 °C) was identified as the crystallization temperature of the spinel structure. scielo.br Another study noted that for ZnCr₂O₄ synthesized with urea as fuel, a single crystalline phase was achieved after sintering at just 500 °C. nih.gov The combustion reaction is driven by the redox reaction between the nitrate ions (oxidizer) and the organic fuel. ijacskros.com

The process can be summarized in key stages:

Dehydration: Removal of residual water from the gel.

Decomposition: Breakdown of the metal-organic chelates. This is often the most significant weight loss step and is accompanied by the release of large volumes of gases (e.g., CO₂, N₂, H₂O), which contributes to the porous nature of the resulting powder.

Crystallization: The energy released during the exothermic decomposition facilitates the nucleation and growth of the spinel ZnCr₂O₄ crystalline phase. Studies have shown that a pure cubic spinel structure can be formed at temperatures as low as 450-500 °C. nih.govmdpi.com

The choice of chelating agent (fuel) and the molar ratio of fuel to oxidizer are critical parameters that significantly influence the combustion process and the properties of the final ZnCr₂O₄ product. mdpi.comcore.ac.uk

Role of Chelating Agents: The primary role of the chelating agent is to form stable, water-soluble complexes with the metal cations (Zn²⁺ and Cr³⁺). nih.govsrce.hr This prevents the selective precipitation of metal hydroxides, ensuring a homogeneous distribution of cations throughout the precursor gel. ijacskros.comresearchgate.net Common chelating agents include citric acid, urea, glycine, and poly(vinyl)alcohol (PVA). scielo.brnih.govakjournals.com The agent's structure and complexing ability affect the gel's viscosity and the subsequent combustion characteristics. For example, citric acid is a popular choice due to its ability to form stable chelate rings with metal ions, leading to highly uniform materials. zenodo.org

Fuel-Oxidizer Ratio (F/O): The F/O ratio determines the exothermicity and temperature of the combustion reaction. core.ac.ukscispace.com This ratio is calculated based on the total oxidizing and reducing valencies of the precursors. A stoichiometric ratio (F/O = 1) is designed for complete combustion, maximizing the energy release. core.ac.uk

Fuel-lean (F/O < 1): Insufficient fuel leads to an incomplete and often smoldering combustion, which may require higher post-synthesis calcination temperatures to achieve a pure crystalline phase.

Fuel-rich (F/O > 1): An excess of fuel can also lead to incomplete combustion and may result in residual carbon in the final product. However, it can also influence the particle size and morphology. acs.org

Research has shown that varying the F/O ratio directly impacts the crystallite size, surface area, and morphology of the synthesized nanoparticles. core.ac.ukscispace.com For instance, in the synthesis of ZnO, increasing the F/O ratio led to a decrease in crystallite size. core.ac.uk

| Chelating Agent (Fuel) | Metal Precursors (Oxidizer) | Key Findings/Observations | Reference |

|---|---|---|---|

| Citric Acid | Zinc Nitrate, Chromium Nitrate, Aluminium Nitrate | Successfully synthesized nanocrystalline ZnAlCrO₄. The fuel-to-nitrate ratio was 1:3. The exothermic peak for spinel crystallization occurred around 402 °C. | scielo.brscielo.br |

| Urea | Zinc Nitrate, Chromium Nitrate | Produced single-phase spinel ZnCr₂O₄ nanorods after sintering at a low temperature of 500 °C for 2 hours. | nih.gov |

| Glycine | Zinc Nitrate | The F/O molar ratio was varied (0.8, 1.11, 1.7). The particle size of the resulting ZnO nanoparticles was found to be dependent on this ratio. | scispace.com |

| Poly(vinyl)alcohol (PVA) | Zinc Nitrate, Chromium Nitrate | The ZnCr-PVA precursor decomposed up to 400 °C to form zinc chromite nanoparticles with diameters of 10-30 nm. | akjournals.com |

Hydrothermal and solvothermal methods are other prominent solution-based routes for synthesizing crystalline materials. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous organic (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, typically a Teflon-lined stainless steel autoclave. researchgate.netmdpi.com

For the synthesis of ZnCr₂O₄, precursors like zinc nitrate and chromium nitrate are dissolved in a solvent. researchgate.netresearchgate.net The solution is sealed in an autoclave and heated to a specific temperature (e.g., 180 °C), where the increased pressure facilitates the dissolution and recrystallization process, leading to the formation of the desired spinel oxide. researchgate.net

A key characteristic of these methods is the ability to control the size, morphology, and crystallinity of the nanoparticles by adjusting parameters such as reaction temperature, time, solvent type, and precursor concentration. mdpi.com However, products synthesized via hydrothermal routes may be poorly crystalline and often require a subsequent calcination step at higher temperatures (e.g., 600 °C) to achieve a well-defined single-phase cubic spinel structure. researchgate.netresearchgate.net For example, ZnCr₂O₄ synthesized hydrothermally remained poorly crystalline up to 300°C and required calcination at 600°C for 4 hours to develop the desired cubic spinel phase. researchgate.net

Co-precipitation is a straightforward and scalable method for synthesizing this compound. researchgate.netcore.ac.uk It involves the simultaneous precipitation of zinc and chromium ions from a precursor solution by adding a precipitating agent, such as sodium hydroxide (B78521) or ammonia (B1221849) solution. core.ac.ukmdpi.com

In a typical process, an aqueous solution containing stoichiometric amounts of zinc and chromium salts (e.g., nitrates) is prepared. core.ac.uk A precipitating agent is added dropwise while stirring vigorously to maintain a constant pH, leading to the formation of a mixed hydroxide or carbonate precipitate. core.ac.ukscirp.org This precipitate, which is a highly intimate mixture of the components, is then filtered, washed to remove impurities, and dried. The final step is the thermal decomposition (calcination) of the precursor precipitate at a specific temperature (e.g., 650 °C) to yield the crystalline ZnCr₂O₄ spinel. core.ac.uk The particle size and morphology of the final product can be influenced by parameters like pH, temperature, and the rate of addition of the precipitating agent. researchgate.netcore.ac.uk

Thermal decomposition is intrinsically linked to co-precipitation and other precursor methods. It is the crucial final step where the intermediate compound (e.g., hydroxide, oxalate (B1200264), carboxylate) is heated in a controlled atmosphere to decompose it into the final oxide material. akjournals.comiiste.org For example, zinc chromates prepared in a lab were subjected to thermal decomposition in the air to form the final product. iiste.org The temperature and duration of the thermal treatment are critical for controlling the crystallinity, particle size, and phase purity of the ZnCr₂O₄. mdpi.com

Precursor-based routes involve the synthesis of a complex coordination compound that contains both zinc and chromium in a single molecular structure. This precursor is then thermally decomposed to form the target ZnCr₂O₄ oxide. mdpi.comresearchgate.net This method ensures excellent stoichiometric control and atomic-level mixing, which can lead to the formation of phase-pure spinels at significantly lower temperatures than solid-state methods. mdpi.com

A notable example is the use of oxalate precursors. mdpi.comidsi.md A mixed-metal oxalate coordination compound, such as [Cr₂Zn(C₂O₄)₄(OH₂)₆]·4H₂O, can be synthesized and then subjected to thermolysis. mdpi.commdpi.com Research has shown that the thermal decomposition of this specific oxalate precursor at a relatively low temperature of 450 °C for one hour is sufficient to produce phase-pure, nanocrystalline ZnCr₂O₄. mdpi.comidsi.md The particle size of the resulting chromite can be controlled by adjusting the calcination temperature; sizes ranging from 4.7 nm at 450 °C to 66.3 nm at 800 °C have been reported. mdpi.commdpi.com Other precursors, such as those derived from tartrate or gluconate compounds, have also been successfully used. researchgate.net This approach is advantageous due to its simplicity, low reaction temperatures, and the absence of by-products. mdpi.com

| Precursor Type | Decomposition Temperature | Resulting Particle Size | Key Advantages | Reference |

|---|---|---|---|---|

| [Cr₂Zn(C₂O₄)₄(OH₂)₆]·4H₂O (Oxalate) | 450-800 °C | 4.7 nm (at 450 °C) to 66.3 nm (at 800 °C) | Low temperature, phase-pure product, short reaction time, control over particle size. | mdpi.commdpi.com |

| (NH₄)₂[ZnCr₂(C₄O₆H₄)₄(OH)₂]∙9H₂O (Tartrate) | 900 °C | ~60 nm | Produces nanoscaled, single-phase this compound. | researchgate.net |

| ZnCr-PVA Complex | 400 °C | 10-30 nm | Results in fine nanoparticles. | akjournals.com |

| Mixed Hydroxides (from Co-precipitation) | ~650 °C | Not specified | Simple, scalable method with control via pH and temperature. | core.ac.uk |

Mechanistic Pathways of Precursor Decomposition and Crystallization

Co-precipitation and Thermal Decomposition Methods

Solid-State and High-Temperature Fabrication Routes

Solid-state reactions are a conventional and widely used approach for synthesizing multicomponent oxides like this compound. These methods typically involve the high-temperature treatment of solid precursors to induce diffusion and reaction, leading to the formation of the desired crystalline phase.

The ceramic method is a traditional solid-state route for producing polycrystalline this compound. This process begins with the intimate mixing of precursor materials, typically zinc oxide (ZnO) and chromium oxide (Cr₂O₃). The mixture is then subjected to high-temperature calcination to form the ZnCr₂O₄ spinel structure. Sintering, a subsequent heat treatment applied to the calcined powder, is crucial for densifying the material and controlling its microstructure.

ZnO + Cr₂O₃ → ZnCr₂O₄

The temperature and duration of the sintering process are critical parameters. Higher sintering temperatures generally lead to increased grain growth, higher density, and improved crystallinity. For example, studies have shown that sintering ZnCr₂O₄ powders at temperatures ranging from 800 °C to 1200 °C results in a progressive increase in crystallite size and a decrease in lattice strain. The final density and grain size of the sintered ceramic are key determinants of its mechanical and electrical properties.

| Sintering Temperature (°C) | Effect on this compound |

| 800 | Initial formation of spinel phase, small crystallite size |

| 1000 | Increased crystallinity and grain growth |

| 1200 | High degree of crystallinity, larger grain size, densification |

Mechanical activation, often carried out through high-energy ball milling, is a potent solid-state technique for synthesizing nanocrystalline materials at or near room temperature. This mechanochemical process involves subjecting precursor powders to intense mechanical forces within a grinding mill. The repeated collisions between the grinding media (balls) and the powder particles induce plastic deformation, fracturing, and cold welding, leading to a significant reduction in particle size and the creation of a large number of defects and fresh surfaces.

In the synthesis of this compound, a mixture of ZnO and Cr₂O₃ powders is milled for extended periods. The high-energy impacts provide the necessary activation energy to initiate the chemical reaction, often at temperatures far below those required for conventional ceramic methods. Research has demonstrated that single-phase nanocrystalline ZnCr₂O₄ can be formed after several hours of milling.

The effects of ball milling are profound:

Reduced Synthesis Temperature: The formation of the this compound spinel structure can occur during milling or upon subsequent annealing at significantly lower temperatures compared to the traditional ceramic route.

Nanocrystalline Structure: The process inherently produces materials with crystallite sizes in the nanometer range.

Increased Reactivity: The milled powders exhibit high surface area and reactivity, which can be beneficial for subsequent processing steps or for catalytic applications.

The milling parameters, such as milling time, ball-to-powder mass ratio, and milling speed, are crucial in determining the final characteristics of the this compound powder. Longer milling times generally lead to smaller particle sizes and a more complete reaction.

Chemical Vapor Deposition (CVD) represents a versatile group of techniques for producing high-quality, uniform thin films. In CVD, volatile precursors are introduced into a reaction chamber, where they decompose and react on a heated substrate surface to form a solid film. While less common than powder synthesis methods for this compound, CVD offers precise control over film thickness, composition, and microstructure, which is essential for electronic and optical device applications.

For the fabrication of this compound thin films, suitable volatile precursors containing zinc and chromium are required. Organometallic compounds, such as zinc acetylacetonate (B107027) [Zn(acac)₂] and chromium acetylacetonate [Cr(acac)₃], are often used due to their stability and volatility. The precursors are transported in a carrier gas stream to the deposition zone, where the substrate is maintained at an elevated temperature.

The key steps in the CVD process for ZnCr₂O₄ are:

Vaporization and transport of precursors.

Diffusion of precursor molecules to the substrate surface.

Adsorption of precursors onto the heated substrate.

Surface chemical reactions leading to the formation of the ZnCr₂O₄ film.

Desorption of volatile byproducts.

The substrate temperature, precursor flow rates, and chamber pressure are critical parameters that must be carefully controlled to achieve the desired film properties. For instance, the substrate temperature directly influences the crystallinity and phase purity of the deposited film. Higher temperatures generally favor the formation of a well-crystallized spinel structure.

Mechanical Activation and Ball Milling Effects

Control of Material Characteristics through Synthesis Parameters

The ability to tailor the properties of this compound is contingent on the precise control of synthesis parameters. These parameters directly influence the nucleation and growth processes, thereby determining the final crystallinity, phase purity, particle size, and morphology of the material.

Achieving a high degree of crystallinity and phase purity is paramount for obtaining the desired intrinsic properties of this compound. In solid-state methods, the calcination temperature and time are the most influential factors. A sufficiently high temperature is required to provide the thermal energy needed for the complete reaction of the precursors and the formation of a well-ordered crystal lattice. However, excessively high temperatures can sometimes lead to the formation of secondary phases or exaggerated grain growth.

For instance, in the synthesis of ZnCr₂O₄ from ZnO and Cr₂O₃, incomplete reactions at lower temperatures can result in the presence of unreacted precursor phases in the final product. X-ray diffraction (XRD) is the primary technique used to assess the crystallinity and phase purity, where sharp, well-defined peaks corresponding to the ZnCr₂O₄ spinel structure indicate high crystallinity.

In wet-chemical methods like co-precipitation or sol-gel synthesis, the pH of the solution, the nature of the precursors, and the subsequent heat treatment schedule are critical. Careful control of these parameters is necessary to ensure the simultaneous precipitation of zinc and chromium ions in the correct stoichiometric ratio, which is a prerequisite for forming phase-pure this compound upon calcination.

The morphology and size of this compound particles are critical for many of its applications, such as catalysis and pigmentation. These characteristics are strongly dependent on the synthesis route and the specific conditions employed.

Solid-State Methods: In ceramic methods, the particle size is largely determined by the initial particle sizes of the precursors and the subsequent sintering temperature and duration. Higher sintering temperatures lead to larger particle sizes due to grain growth. Mechanical milling, as discussed, is a powerful tool for producing nanoparticles with a narrow size distribution.

Wet-Chemical Methods: Solution-based routes offer greater control over particle morphology. By manipulating parameters such as precursor concentration, temperature, pH, and the use of surfactants or capping agents, a variety of morphologies can be achieved, including spherical nanoparticles, nanorods, and porous structures. For example, hydrothermal synthesis, a method where crystallization occurs from a heated aqueous solution under high pressure, has been used to produce ZnCr₂O₄ nanoparticles with controlled size and shape.

The choice of solvent and precipitating agent can also have a significant impact. These factors influence the supersaturation of the solution, which in turn governs the nucleation and growth rates, ultimately determining the final particle size and morphology.

| Synthesis Parameter | Effect on Particle Size/Morphology |

| Sintering Temperature | Higher temperature leads to larger particle size (grain growth). |

| Ball Milling Time | Longer milling time results in smaller particle size. |

| Solution pH | Affects nucleation and growth rates, influencing particle size. |

| Surfactants/Capping Agents | Can control particle shape and prevent agglomeration. |

Modulating Particle Morphology and Size Distribution

Shape-Controlled Synthesis and Facet Development

The morphology of this compound nanoparticles can be meticulously controlled through various synthesis techniques, leading to the development of specific crystal facets that dictate the material's properties. The shape of these nanoparticles can evolve from amorphous to well-defined polyhedral structures, such as truncated octahedrons and pseudo-octahedra, by carefully managing reaction parameters. mdpi.comnih.gov

One effective method for achieving shape control is the sol-gel auto-combustion technique. mdpi.comnih.gov In this process, precursors like zinc nitrate and chromium nitrate are mixed with a chelating agent, such as tartaric acid, to form a gel. mdpi.com This gel is then combusted to produce the nanoparticle powder. Subsequent heat treatment plays a crucial role in the development of well-defined facets. mdpi.comnih.gov For instance, as the post-synthesis heat treatment temperature is increased, the nanoparticles not only grow in size but also develop distinct crystallographic faces. mdpi.com

Hydrothermal synthesis is another powerful method for controlling the morphology of this compound. researchgate.netresearchgate.net By adjusting parameters such as pH, precursor concentration, reaction time, and the use of capping agents or solvents, it is possible to produce a variety of shapes. d-nb.infomdpi.commdpi.com The choice of solvent, for example, can influence the zinc species present during the reaction and their environment, thereby directing the final morphology of the ZnO powder. researchgate.net The development of specific facets is a key aspect of shape-controlled synthesis, as different facets can exhibit varying reactivity and surface energy, which in turn affects the material's catalytic and electronic properties. nih.govresearchgate.net The formation and evolution of these facets are governed by the kinetics of crystal growth, including surface nucleation and layer advancement. nih.gov

The table below summarizes the effect of different synthesis methods on the morphology of this compound and related spinel oxides.

| Synthesis Method | Precursors | Key Parameters | Resulting Morphology | Reference(s) |

| Sol-Gel Auto-Combustion | Zinc Nitrate, Chromium Nitrate, Tartaric Acid | Annealing Temperature & Time | Shapeless to Truncated Octahedrons and Pseudo-Octahedra | mdpi.comnih.gov |

| Hydrothermal Synthesis | Zinc Nitrate, Chromium Nitrate, Sodium Hydroxide | pH, Temperature, Reaction Time | Nanocrystalline Powder, Pebble-like Nanostructures | researchgate.netacs.org |

| Co-precipitation | Nickel Nitrate, Chromium Nitrate, Ammonia Solution | pH, Temperature | Spherical Nanoparticles | core.ac.uk |

Influence of Calcination Temperature and Annealing Time

Calcination temperature and annealing time are critical post-synthesis parameters that profoundly influence the crystallinity, particle size, and phase purity of this compound. researchgate.netnih.gov The thermal treatment process facilitates the removal of residual organic compounds from the synthesis process and promotes the crystallization of the spinel structure.

Studies have shown a direct correlation between increasing calcination temperature and an increase in the crystallite size of this compound nanoparticles. nih.govmdpi.comresearchgate.net For example, in a sol-gel synthesis, as the annealing temperature was raised from 500 °C to 900 °C, the average particle size increased from approximately 10 nm to 350 nm. nih.gov This growth in particle size is accompanied by an improvement in crystallinity, as indicated by sharper and more intense peaks in X-ray diffraction (XRD) patterns. researchgate.net

The duration of the annealing process also plays a significant role. Longer annealing times generally lead to larger and more well-defined crystals. nih.gov For instance, to obtain a well-defined octahedral morphology, an annealing temperature of 900 °C for at least 11 hours was found to be necessary. nih.gov However, lower annealing temperatures may result in the formation of secondary phases, such as chromium(III) oxide (Cr₂O₃), indicating an incomplete reaction. nih.gov The selection of an appropriate calcination temperature is therefore a balance between achieving high crystallinity and a single-phase product, while controlling the final particle size.

The following table details the impact of calcination temperature and annealing time on the properties of this compound nanoparticles synthesized via the sol-gel method. nih.gov

| Annealing Temperature (°C) | Annealing Time (h) | Average Particle Size (nm) | Morphology | Crystalline Phase | Reference(s) |

| 500 | 5 | 10 ± 2 | Shapeless | ZnCr₂O₄ with Cr₂O₃ secondary phase | nih.gov |

| 700 | 7 | 30 ± 10 | Developing Facets | Single-phase ZnCr₂O₄ | nih.gov |

| 800 | 9 | 90 ± 20 | Truncated Octahedrons | Single-phase ZnCr₂O₄ | nih.gov |

| 900 | 11 | 350 ± 32 | Pseudo-Octahedra | Single-phase ZnCr₂O₄ | nih.gov |

Strategies for Preventing Particle Agglomeration

A common challenge in the synthesis of nanoparticles is the tendency for individual particles to agglomerate, or clump together. This agglomeration can negatively impact the material's properties by reducing the effective surface area and creating non-uniformities. Several strategies can be employed during and after the synthesis of this compound to prevent or minimize particle agglomeration.

One of the most effective approaches is the use of capping agents or surfactants . researchgate.netmdpi.com These molecules adsorb onto the surface of the newly formed nanoparticles, creating a protective layer that provides steric or electrostatic repulsion between particles. mdpi.com Examples of capping agents used in the synthesis of various nanoparticles include polyvinylpyrrolidone (B124986) (PVP), oleic acid, and citric acid. mdpi.comresearchgate.netmdpi.com The choice of capping agent depends on the synthesis method and the desired properties of the final product.

Control of synthesis parameters is another crucial strategy. mdpi.com This includes adjusting the pH of the reaction medium, which can alter the surface charge of the particles and thus influence their stability against agglomeration. researchgate.netrsc.org The concentration of precursors and the reaction temperature can also be optimized to control the nucleation and growth rates, which in turn affects the final particle size and their tendency to aggregate. ndsu.edu

Post-synthesis treatments such as ultrasonication can be used to break up existing agglomerates. researchgate.net This method uses high-frequency sound waves to create cavitation bubbles in the solvent, and the collapse of these bubbles generates localized high-energy shock waves that can disperse clustered nanoparticles.

Furthermore, techniques like template-assisted synthesis can be employed to physically constrain the growth of nanoparticles within a porous matrix, thereby preventing their aggregation. acs.org After synthesis, the template can be removed to yield well-dispersed nanoparticles. The selection of an appropriate strategy or a combination of strategies is essential for producing high-quality, non-agglomerated this compound nanoparticles for advanced applications.

Sophisticated Characterization Techniques and Interpretation of Material Properties

Catalytic and Photocatalytic Applications

Zinc chromite has shown significant promise as a catalyst and photocatalyst. mdpi.com Its catalytic activity stems from the presence of both acidic and basic sites on its surface, as well as the redox properties of the chromium ions. It has been explored as a catalyst for various organic reactions, including the oxidation of hydrocarbons and the synthesis of methanol (B129727). researchgate.net

As a photocatalyst, this compound can utilize ultraviolet light to generate electron-hole pairs, which can then participate in redox reactions to degrade organic pollutants in water and air. mdpi.com The efficiency of its photocatalytic activity is influenced by factors such as its particle size, surface area, and crystallinity.

Rietveld Refinement for Crystal Structure Analysis

Pigments and Coatings

Historically, chromium compounds have been widely used as pigments, and zinc chromate (B82759) (ZnCrO₄), a related compound, is known as Zinc Yellow. wikipedia.orgchemicalbook.com While this compound itself is brownish-black in its mineral form, synthetic preparations can have different colors depending on the synthesis conditions. webmineral.com More importantly, its excellent chemical and thermal stability make it a candidate for use in high-performance pigments and protective coatings that require durability and resistance to harsh environments.

Sensor Technologies

The electrical resistance of this compound is sensitive to the surrounding atmosphere, making it a suitable material for chemical sensors. researchgate.netmdpi.com It has been investigated for the detection of toxic and flammable gases, where the adsorption of gas molecules on the surface of the this compound leads to a measurable change in its electrical conductivity. researchgate.net Furthermore, its sensitivity to moisture has led to research into its use as a humidity sensor. researchgate.netmdpi.com The nanostructured forms of this compound are particularly advantageous for sensor applications due to their high surface-area-to-volume ratio, which enhances their sensitivity and response time. researchgate.net

| Application | Key Property | Example of Use |

| Catalysis | Surface acidity/basicity, redox properties | Methanol synthesis, hydrocarbon oxidation researchgate.net |

| Photocatalysis | Semiconductor with a suitable band gap | Degradation of organic pollutants mdpi.com |

| Pigments | Chemical and thermal stability | High-performance, durable colorants |

| Gas Sensors | Change in electrical resistance upon gas adsorption | Detection of toxic and flammable gases researchgate.net |

| Humidity Sensors | Sensitivity of electrical properties to moisture | Environmental monitoring researchgate.net |

Advanced Research Applications and Mechanistic Studies

Catalytic and Photocatalytic Performance

Zinc chromite (ZnCr₂O₄) has emerged as a compound of significant interest in advanced research, primarily due to its robust catalytic and photocatalytic capabilities. The distinct spinel structure and electronic properties of this compound make it a versatile material for various industrial and environmental applications.

Catalytic and Photocatalytic Performance

This compound demonstrates notable efficacy as a catalyst in various oxidation reactions, including the conversion of carbon monoxide (CO) and the combustion of hydrocarbons.

The catalytic activity of this compound is fundamentally dependent on the adsorption of reactant molecules onto its surface. In CO oxidation, the process typically involves the adsorption of both carbon monoxide and oxygen onto the active sites of the catalyst, which are associated with the Zn²⁺ and Cr³⁺ cations. The specific configuration of these adsorption sites and the interactions between the adsorbed species are critical for the reaction's efficiency.

In hydrocarbon combustion, such as that of propene, the reaction initiates with the adsorption of the hydrocarbon molecule. acs.org The strength and method of this adsorption are pivotal as they influence the subsequent, often rate-limiting, C-H bond activation. acs.org Theoretical studies using DFT + U calculations on ZnCr₂O₄(111) have shown that propene combustion can proceed through multiple parallel pathways, all beginning with the cleavage of a C-H σ-bond. acs.org These pathways lead to the formation of key intermediates like acetate, carbonate, or formate. acs.org

The active sites in this compound catalysts are the chromium and zinc ions within the spinel lattice. The redox cycling between Cr³⁺ and Cr⁶⁺ is considered to be a key factor in the catalytic process. acs.org A widely accepted model for oxidation reactions over mixed metal oxides like this compound is the Mars-van Krevelen mechanism. researchgate.netrsc.org

This mechanism is characterized by a two-step redox cycle:

Catalyst Reduction: A reactant, such as CO or a hydrocarbon, adsorbs on the catalyst and reacts with oxygen from the crystal lattice. This results in the formation of the oxidized product (e.g., CO₂ or CO₂ and H₂O) and a reduced catalyst site.

Catalyst Re-oxidation: The reduced site on the catalyst is subsequently re-oxidized by oxygen from the gas phase, which replenishes the consumed lattice oxygen and completes the catalytic cycle. researchgate.net

The effectiveness of the Mars-van Krevelen mechanism is contingent on the mobility of the lattice oxygen and the facility with which the chromium ions can alternate between their oxidation states.

| Reaction | Reactant | Temperature for 50% Conversion (T₅₀) | Key Findings |

|---|---|---|---|

| Toluene Oxidation | Toluene | ~270 °C | The catalytic activity is linked to the redox properties of the Cr³⁺/Cr⁶⁺ couple, operating via a Mars-van Krevelen mechanism. The synergistic effect of both Zn and Cr is essential for high catalytic performance. acs.org |

| CO Oxidation | Carbon Monoxide | Varies with preparation method | Catalytic activity is influenced by the surface area and the specific arrangement of cations in the spinel structure. researchgate.net |

| Methane Combustion | Methane | ~500 °C (for 90% conversion) | Doping with other metal ions, such as cobalt, can significantly enhance the catalytic activity by increasing the surface area and providing more active sites. researchgate.net |

Reaction Mechanisms and Surface Adsorption Phenomena

Photocatalytic Degradation Processes

This compound also exhibits photocatalytic properties, harnessing light energy to facilitate the breakdown of environmental pollutants.

When this compound is exposed to light with energy exceeding its band gap, electrons are promoted from the valence band to the conduction band, which generates electron-hole pairs (e⁻-h⁺). The success of the photocatalytic process hinges on the efficient separation of these charge carriers and the prevention of their recombination. mdpi.com

This compound has been effectively used for the photocatalytic degradation of various organic pollutants, such as dyes and complex compounds like humic acid. mdpi.comsci-hub.se In the degradation of humic acid, for example, the highly reactive hydroxyl and superoxide (B77818) radicals generated on the illuminated this compound surface attack the complex molecular structure of humic acid. mdpi.com This assault leads to the cleavage of aromatic rings and the fragmentation of the large molecules into smaller, less harmful intermediates, eventually leading to complete mineralization into carbon dioxide and water. mdpi.comcdmf.org.br The degradation process involves a sequence of oxidation steps that systematically dismantle the complex organic matter. mdpi.com

| Pollutant | Light Source | Degradation Efficiency | Key Findings |

|---|---|---|---|

| Humic Acid | UV Irradiation | 60% mineralization after 180 min | Nanosized this compound demonstrated significant enhancement in humic acid degradation compared to photolysis alone. mdpi.com The process involves both adsorption and subsequent photocatalytic oxidation. mdpi.com |

| Methylene Blue | UV Irradiation | ~90% degradation in 60 min (for Mn-doped ZnCr₂O₄) | Doping this compound with manganese was found to enhance its photocatalytic activity significantly. semanticscholar.org The degradation is driven by the generation of reactive oxygen species. researchgate.net |

Mechanisms of Charge Separation and Carrier Dynamics

Functional Materials Science

Gas Sensing Applications and Sensing Mechanisms

This compound, a p-type semiconductor, is a promising material for gas sensing applications, often used in heterostructures with n-type metal oxides like zinc oxide (ZnO). rsc.orgnih.gov These p-n heterostructures can be used to detect various reducing and oxidizing gases, including acetone (B3395972), xylene, and ammonia (B1221849). unal.edu.corsc.orgacs.org

The crystalline quality of the this compound layer plays a crucial role in the sensor's performance. rsc.org It has been demonstrated that modifying the structural properties of the ZnCr₂O₄ layer, for example, by changing the sputtering gas environment during deposition, can efficiently control the gas sensing capabilities. rsc.org A less crystalline ZnCr₂O₄ shell on ZnO nanostructures can lead to a larger interfacial depletion region, which in turn enhances the sensitivity to target gases. rsc.org

Spinel chromites, including ZnCr₂O₄, have shown particular promise for detecting acetone, which is a key biomarker for diabetes in exhaled breath. acs.org A p-type this compound thin film sensor demonstrated excellent response to acetone with a minimum detection limit of 50 ppm. unal.edu.co The selectivity of these sensors to a specific gas is a critical area of ongoing research. acs.org

Thermoelectric Properties and Charge Transport Mechanisms

Thermoelectric materials can convert heat energy directly into electrical energy and vice versa. Their efficiency is quantified by the dimensionless figure of merit, ZT = S²σT/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. researchgate.net An ideal thermoelectric material possesses a high power factor (S²σ) and low thermal conductivity, a combination often described by the "phonon-glass electron-crystal" concept. mdpi.comarxiv.org

The study of this compound's thermoelectric properties is an emerging field. While extensive data on pure ZnCr₂O₄ is limited, research on related spinel oxides and doped systems provides insight into the potential mechanisms. researchgate.netbohrium.com The charge transport mechanism in these materials is fundamental to their thermoelectric performance. iaea.orgnorthwestern.edu In many oxide semiconductors, charge transport occurs via a small polaron hopping mechanism, where charge carriers (electrons or holes) move by "hopping" between localized states.

For a material to be efficient, it needs to balance its electrical conductivity and Seebeck coefficient, which are often inversely related. mdpi.com The complex crystal structures of Zintl compounds and spinels can lead to intrinsically low lattice thermal conductivity, which is beneficial for a high ZT value. mdpi.com Some research indicates that ZnBi₂O₄ exhibits n-type transport properties at room temperature, transitioning to p-type at higher temperatures. researchgate.net While comprehensive ZT values for pure this compound are not widely reported, related materials like β-Zn₄Sb₃ show excellent ZT values (up to 1.4), highlighting the potential of zinc-based compounds in thermoelectric applications. mit.edursc.org Further research into doping and nanostructuring this compound could potentially enhance its thermoelectric performance by optimizing carrier concentration and scattering phonons to reduce thermal conductivity. nii.ac.jpnih.gov

Magnetic Properties Research

This compound is a canonical example of a geometrically frustrated magnet. jh.eduaip.org This phenomenon arises from the specific arrangement of magnetic ions in its crystal structure. ZnCr₂O₄ adopts the normal spinel structure, where non-magnetic Zn²⁺ ions occupy the tetrahedral A-sites, and magnetic Cr³⁺ (with spin S=3/2) ions occupy the octahedral B-sites. aip.org These B-sites form a pyrochlore (B1171951) lattice, which is a three-dimensional network of corner-sharing tetrahedra. aip.orgokayama-u.ac.jpresearchgate.net

In this lattice, the dominant magnetic interaction between nearest-neighbor Cr³⁺ ions is antiferromagnetic, meaning the spins prefer to align in opposite directions. aip.org On a single triangular or tetrahedral unit, it is geometrically impossible to satisfy all antiferromagnetic interactions simultaneously, leading to a state of high degeneracy and frustration. jh.eduucla.edu

A key indicator of this frustration is the large discrepancy between the Curie-Weiss temperature (θ_CW) and the Néel temperature (T_N). The Curie-Weiss temperature, which is a measure of the strength of the magnetic interactions, is approximately -390 K for ZnCr₂O₄. aip.orgokayama-u.ac.jp This large negative value indicates strong antiferromagnetic coupling. However, due to frustration, long-range magnetic ordering is suppressed to a much lower temperature, with the Néel temperature being only about 12-13 K. mdpi.comaip.orgokayama-u.ac.jp The frustration parameter, f = |θ_CW|/T_N, is over 30, signifying a highly frustrated system. okayama-u.ac.jp

Below T_N, the system relieves this frustration through a spin-Peierls-like transition, where a structural distortion occurs simultaneously with magnetic ordering. arxiv.orgokayama-u.ac.jparxiv.org The cubic lattice distorts to a lower symmetry (tetragonal), which alleviates the geometric frustration and allows a complex, non-collinear antiferromagnetic state to form. arxiv.orgokayama-u.ac.jp Even in this ordered state, the system exhibits unusual properties. Neutron scattering experiments have revealed that the spins organize locally into hexagonal groups, achieving local magnetic order without establishing conventional long-range order. jh.edu This complex ground state, proximate to a spin liquid state, makes this compound a subject of fundamental research in condensed matter physics. jh.eduokayama-u.ac.jpucla.edu

Key Magnetic Properties of this compound (ZnCr₂O₄)

| Property | Value | Significance | Reference |

|---|---|---|---|

| Crystal Structure | Normal Spinel (Cubic, Fd-3m) | Magnetic Cr³⁺ ions form a pyrochlore lattice of corner-sharing tetrahedra. | mdpi.comaip.org |

| Curie-Weiss Temperature (θ_CW) | ~ -390 K | Indicates very strong antiferromagnetic interactions between Cr³⁺ ions. | aip.orgokayama-u.ac.jp |

| Néel Temperature (T_N) | ~ 12.5 K | The temperature at which long-range magnetic ordering occurs, significantly suppressed by frustration. | aip.orgokayama-u.ac.jp |

| Frustration Parameter (f = |θ_CW|/T_N) | > 30 | Quantifies the high degree of geometric frustration in the system. | okayama-u.ac.jp |

| Low-Temperature State | Complex antiferromagnetic order with structural distortion | System undergoes a spin-Peierls transition to relieve frustration. Spins form local clusters. | arxiv.orgjh.eduokayama-u.ac.jp |

Spin Frustration Phenomena and Magnetic Ordering

Corrosion Mitigation Strategies

The formation of this compound and zinc-incorporated spinel oxide layers is a key strategy for mitigating the corrosion of metals, particularly stainless steels and nickel-based alloys in high-temperature water environments, such as those in nuclear power plants. capes.gov.brscirp.orgmdpi.com The addition of zinc ions to the coolant leads to the formation of a more stable and protective surface oxide film that significantly reduces corrosion rates and the release of activated corrosion products. capes.gov.brmdpi.com

The primary mechanism for enhanced corrosion resistance is the incorporation of zinc into the oxide layers that form on metal surfaces. scirp.orgresearchgate.net This process can occur through two main pathways: the direct formation of zinc-incorporated compounds from ions in the solution or the substitution of metal cations within pre-existing oxide films. mdpi.com

The incorporation is thermodynamically driven, as zinc-containing spinels have a lower Gibbs free energy of formation compared to their zinc-free counterparts. mdpi.com Specifically, the formation of this compound (ZnCr₂O₄) is thermodynamically preferred over iron chromite (FeCr₂O₄) or nickel chromite (NiCr₂O₄). mdpi.com This preference facilitates the substitution of ions like Fe²⁺, Ni²⁺, and Co²⁺ from the oxide lattice by Zn²⁺ ions from the surrounding aqueous environment. capes.gov.brscirp.org A representative substitution reaction in an iron-chromium spinel oxide layer is:

Geological and Mineralogical Research on Naturally Occurring Zinc Chromite

Occurrence and Paragenesis of Zincochromite

Zincochromite is primarily found in association with chromite and magnesiochromite. geoscienceworld.org Its occurrences are often linked to ultramafic and mafic rocks that have undergone significant alteration. Notable locations include diamondiferous placers, metamorphosed ultramafic xenoliths, and ophiolite complexes. researchgate.netcas.cngeoscienceworld.org

In the Guaniamo River diamondiferous placers of Venezuela, zincochromite is found in heavy-mineral concentrates alongside minerals indicative of both a mafic, kimberlitic or lamproitic source (like pyroxene (B1172478) and Mg-bearing ilmenite) and a granitic bedrock source (like cassiterite and topaz). geoscienceworld.orggeoscienceworld.org This association points to a complex geological history for the placer deposits. Zincochromite has also been identified in conglomerates in Ghana and India. geoscienceworld.orgresearchgate.netcambridge.org

The paragenesis of zincochromite is frequently linked to metasomatic processes rather than primary magmatic crystallization. geoscienceworld.orgcas.cn It often appears as a replacement product of earlier-formed chromian spinels. geoscienceworld.orgresearchgate.net For instance, zinc-rich chromite has been observed as inclusions in diamonds from kimberlites, suggesting formation under high-pressure conditions. researchgate.net It is also found in regionally metamorphosed ultramafic rocks. researchgate.net The type locality for zincochromite is the Srednyaya Padma mine in the Republic of Karelia, Russia, where it is found in metasomatites associated with aegirine and quartz. mindat.orghandbookofmineralogy.org

The presence of zinc-rich chromite is sometimes considered an indicator for sulfide (B99878) mineralization, as spinels adjacent to sulfide deposits can display higher zinc contents. researchgate.net

Metasomatic Processes and Alteration Mechanisms Leading to Zn Enrichment in Chromite

The enrichment of zinc in chromite to form zincochromite is predominantly attributed to post-magmatic metasomatic processes. researchgate.netcas.cn These processes involve the interaction of primary chromite with metal-rich fluids, leading to significant chemical alteration.

Fluid-Chromite Interaction Models

The formation of zincochromite is often explained by the interaction of high-temperature, Zn- and Mn-bearing fluids with pre-existing chromite or magnesiochromite crystals. geoscienceworld.orgresearchgate.net Evidence for this is seen in the zoned nature of many zincochromite grains, where the rims and microfissures are enriched in zinc. geoscienceworld.orgresearchgate.net This indicates that the zinc was introduced after the initial crystallization of the chromite.

These metasomatic fluids can originate from various geological processes. In some cases, the serpentinization of ultramafic rocks is a key factor. cas.cnresearchgate.net Olivine, a major component of peridotites, can be a repository for elements like Mn and Zn. cas.cn During serpentinization and metamorphism, these elements are mobilized and can be incorporated into chromite. cas.cnresearchgate.net The interaction with hydrothermal fluids generated along shear zones can also lead to the alteration of chromite. ias.ac.in

Studies have shown that the enrichment of zinc in chromite can occur during high-grade metamorphism (above 500°C) through elemental re-distribution or substitution with associated silicates. cas.cnresearchgate.net The presence of hydrous silicate (B1173343) inclusions, such as amphibole and phlogopite, within chromitites suggests that the crystallization process involved a fluid-enriched melt interacting with peridotites. mdpi.com The formation of some chromite deposits is modeled as a result of the interaction between ascending mantle melts and the surrounding residual peridotite, a process that can be influenced by metasomatic fluids. mdpi.comoup.com

Chemical Substitution Mechanisms (e.g., Zn for Fe²⁺, Mn, Mg)

The incorporation of zinc into the chromite crystal lattice occurs through various chemical substitution mechanisms. The most common substitution is zinc for divalent cations such as ferrous iron (Fe²⁺), manganese (Mn), and magnesium (Mg). researchgate.netgeoscienceworld.org

Electron probe microanalysis (EPMA) of zoned zincochromite crystals has revealed several substitution pathways. researchgate.netresearchgate.net Besides the direct replacement of Zn for Fe²⁺, Mn, and Mg, more complex substitutions have been observed, including:

3Zn → 2(Fe²⁺ + Mn) + Mg

4Zn → (Fe²⁺ + Mn) + 3Mg researchgate.netresearchgate.net

In some instances, a strong negative correlation between Zn and Fe²⁺ content indicates that the primary substitution is Zn for Fe²⁺. cambridge.orggeoscienceworld.org The substitution of Zn for Mg tends to occur at higher zinc concentrations. geoscienceworld.org A significant degree of Mn-for-Fe²⁺ substitution has also been noted, with some grains having more Mn than Fe²⁺ per formula unit. researchgate.net This alteration process can lead to the transformation of common chromite into zincian chromite. cas.cn The process often results in zoned crystals with a gradual change from a zinc-rich core to a more iron-rich rim. researchgate.net

| Oxide | Zincochromite (Venezuela) researchgate.net | Zincian Chromite (India) cas.cn | Zincochromite (Type Locality, Russia) handbookofmineralogy.org |

|---|---|---|---|

| ZnO | 15.52 | 1.73 - 4.08 | 37.05 |

| Cr₂O₃ | 41.63 - 66.70 | 39.69 - 51.66 | 53.30 |

| FeO | 16.71 - 28.67 | 21.74 - 27.51 | - |

| MnO | 0.63 - 2.32 | - | - |

| Al₂O₃ | - | 5.30 - 8.71 | 1.14 |

| Fe₂O₃ | - | 10.19 - 19.36 | 2.03 |

Crystal Growth Mechanisms in Ophiolite Complexes

Ophiolite complexes, which are sections of oceanic crust and upper mantle thrust onto continental crust, provide a unique setting to study the crystallization of chromite. The textures of chromite crystals in ophiolites differ from those in large layered intrusions, suggesting different growth mechanisms. cambridge.org

Formation of Hopper Textures and Euhedral Crystals

Chromite crystals in ophiolitic chromitites often exhibit hopper textures. cambridge.orgpublications.csiro.au Hopper crystals are characterized by faster growth along their edges than on their faces, resulting in a hollow, stepped appearance. cambridge.orgrruff.info These textures are indicative of rapid crystal growth in a magma that is supersaturated with chromite. cambridge.orgresearchgate.net This supersaturation can be caused by a more supercooled and volatile-rich magma than is typically found in layered complexes. cambridge.orgpublications.csiro.au

In addition to hopper textures, euhedral (well-formed) chromite crystals are also observed. rruff.info The formation of these crystals is part of a continuum of morphologies that reflect different rates of diffusion-limited crystal growth. cambridge.org It is proposed that hopper-shaped crystals may subsequently fill in to form euhedral crystals. cambridge.org The presence of both hopper and euhedral forms within the same deposit suggests periods of rapid growth followed by slower, more stable crystallization.

Role of Magma Composition and Saturation States in Chromite Crystallization

The composition of the parent magma and its saturation state are critical factors controlling the crystallization of chromite. mdpi.comoup.comopengeology.org High-Cr chromites are thought to crystallize from less aluminous melts, such as boninitic basalts, while high-Al chromites form from more aluminous magmas like mid-ocean ridge basalts (MORB). mdpi.com

The textures observed in ophiolitic chromitites, such as hopper crystals and rounded grains, are thought to be the result of fluctuating magma saturation states. cambridge.org Periods of chromite supersaturation lead to the growth of hopper and euhedral crystals. cambridge.org Subsequent exposure to a chromite-undersaturated magma can cause corrosion and dissolution, resulting in the characteristic rounded shape of many ophiolitic chromite grains. cambridge.orgpublications.csiro.au

Microstructural Features and Strain Analysis in Natural Samples

The examination of naturally occurring zinc chromite at a microscopic level reveals intricate details about its formation and subsequent geological history. Microstructural features and the analysis of strain provide critical insights into the processes that these minerals have undergone deep within the Earth's crust.

Detailed petrographic and mineralogical characterization of this compound samples has shown that they are often porous. researchgate.netresearchgate.net This porosity can be a result of several geological processes, including the metasomatic replacement of primary chromite by zinc-rich fluids. researchgate.net The interaction with these fluids can lead to the partial dissolution of the original mineral, creating voids and channels within the crystal structure.

In addition to porosity, natural this compound samples frequently exhibit signs of non-uniform strain. researchgate.netresearchgate.net This is often observed as streaking in 2D diffraction patterns, which indicates distortions within the crystal lattice. researchgate.netresearchgate.net Such strain manifestations suggest that the mineral has been subjected to plastic deformation in the presence of fluids during metasomatic alteration. researchgate.netresearchgate.net While conventional microscopic observations may not always reveal plastic deformation, these advanced analytical techniques provide clear evidence of the stresses the mineral has endured. researchgate.net